molecular formula C11H12FNO3 B2819569 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene CAS No. 1233955-14-0

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

Cat. No. B2819569
CAS RN: 1233955-14-0
M. Wt: 225.219
InChI Key: ITNISDUHPZFZSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

This would involve a study of the chemical reactions that the compound undergoes. This could include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Synthesis and Chemical Reactions

Nitrobenzene derivatives, analogous to "2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene," are utilized in various chemical syntheses and transformations. For example, the preparation of 2-Fluoro-5-nitrobenzonitrile involves reactions with amines, amino acids, and NH-heteroaromatic compounds, highlighting the reactivity and potential application of similar compounds in synthesizing complex organic molecules (Wilshire, 1967).

Catalysis and Material Science

In material science, reduced graphene oxide has been explored as a catalyst for the reduction of nitrobenzene at room temperature, showcasing the use of nitrobenzene derivatives in catalysis and potential environmental applications. This study demonstrates high catalytic activity and stability, indicating the importance of nitrobenzene derivatives in developing new materials and catalysts (Gao et al., 2011).

Environmental Applications

The degradation of nitrobenzene, a significant environmental pollutant, through chemical reduction pretreatment before enzyme-mediated oxidative polymerization, highlights the environmental relevance of studying nitrobenzene derivatives. Zerovalent iron (Fe0) has been used successfully to reduce nitrobenzene to aniline in synthetic wastewater, emphasizing the potential of similar compounds in environmental pollution control (Mantha et al., 2001).

Photophysical Studies

Research into the photophysics and photochemistry of nitrobenzene, the simplest nitroaromatic compound, offers insights into the complex behavior of such molecules under UV absorption. This work is critical for understanding the properties of related compounds in applications ranging from optical materials to environmental degradation pathways (Giussani & Worth, 2017).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, such as its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as possible applications of the compound, areas where further study is needed, and any unanswered questions about the compound .

properties

IUPAC Name

2-cyclopentyloxy-1-fluoro-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNISDUHPZFZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

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